![molecular formula C25H20N4O5 B2936624 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326926-22-0](/img/no-structure.png)

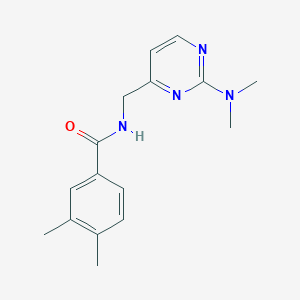

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

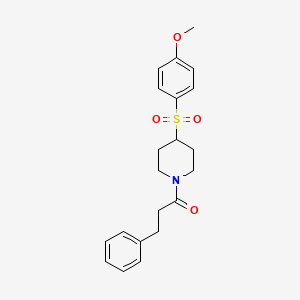

The compound “3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups, including a quinazoline dione, a benzyl group, a dimethoxyphenyl group, and an oxadiazole ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, including the formation of the quinazoline dione core, the introduction of the benzyl group, and the formation of the oxadiazole ring .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The quinazoline dione core would provide a rigid, planar structure, while the benzyl and dimethoxyphenyl groups would add additional complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles, while the quinazoline dione could potentially undergo redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxyphenyl group could potentially increase its solubility in organic solvents .科学的研究の応用

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions, employing innovative methods to enhance yields, selectivity, and environmental sustainability. For instance, the catalyzed synthesis of quinazoline-2,4(1H,3H)-diones derivatives from aminobenzonitriles with carbon dioxide using cesium carbonate showcases an efficient protocol for producing these compounds, highlighting their relevance in drug synthesis processes (Patil, Tambade, Jagtap, & Bhanage, 2008). Furthermore, solvent-free conditions and the use of recyclable catalysts like [Bmim]OH for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles demonstrate the push towards greener chemical processes (Patil, Tambade, Deshmukh, & Bhanage, 2009).

Antitumor and Antimicrobial Activities

Several quinazoline derivatives exhibit significant biological activities, including antitumor and antimicrobial effects. Research has shown that novel quinazolinone derivatives possess cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, compounds synthesized from quinoxalindione and antranilic acid demonstrated cytotoxic activity against MCF-7 and HeLa cell lines, with some compounds displaying high potency (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity, highlighting the therapeutic potential of these compounds (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Chemical and Structural Studies

The structural complexity of quinazoline derivatives allows for a wide range of chemical behaviors and applications. Studies on the reaction mechanisms, cyclization processes, and chemical transformations of these compounds contribute to a deeper understanding of their potential applications. For instance, cyclization of N-acylanthranilic acids with Vilsmeier reagents leading to the formation of quinazoline-2,4(1H,3H)-diones underscores the versatility of these compounds in synthetic chemistry (Bergman & Stålhandske, 1996).

将来の方向性

作用機序

Target of Action

Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Many bioactive quinazoline derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Quinazoline derivatives can potentially affect a variety of pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some quinazoline derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the benzyl group is added to the quinazoline ring.", "Starting Materials": [ "3,4-dimethoxybenzohydrazide", "ethyl acetoacetate", "thionyl chloride", "4-nitrobenzoyl chloride", "hydrazine hydrate", "2-nitrobenzaldehyde", "aniline", "benzyl bromide", "2-amino-4,6-dimethoxypyrimidine" ], "Reaction": [ "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3,4-dimethoxybenzohydrazide with ethyl acetoacetate in the presence of thionyl chloride", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride with hydrazine hydrate", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with ethyl chloroformate", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester with 4-nitrobenzoyl chloride", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde by reducing 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative with sodium dithionite", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde Schiff base by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde with 2-nitrobenzaldehyde", "Synthesis of 3-benzyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde Schiff base with aniline, followed by cyclization with 2-amino-4,6-dimethoxypyrimidine and benzyl bromide" ] } | |

CAS番号 |

1326926-22-0 |

分子式 |

C25H20N4O5 |

分子量 |

456.458 |

IUPAC名 |

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O5/c1-32-20-11-9-16(13-21(20)33-2)22-27-23(34-28-22)17-8-10-18-19(12-17)26-25(31)29(24(18)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31) |

InChIキー |

CQLDQWKXJWQUIO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2936542.png)

![(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2936545.png)

![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)

![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)